4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole

Corrosion Inhibition Mild Steel Acidic Media

Standard 1,2,4-triazoles often fail under hot acidic conditions due to poor adsorption kinetics and weak hydrophobic barriers. 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole addresses this gap via its unique amphiphilic architecture: the triazole ring enables strong multi-dentate metal coordination, while the dodecyl chain forms a dense, thermally stable film. This dual mechanism delivers superior corrosion inhibition at elevated temperatures (≥50 °C) compared to N-alkyl triazole analogs. • Proven as a Co(II)-responsive thermochromic gelator for smart materials & sensors. • Functions as a low-CMC nonionic surfactant for advanced formulations. • Available as a custom-synthesized research chemical with full analytical documentation.

Molecular Formula C17H33N3O
Molecular Weight 295.5 g/mol
CAS No. 674802-60-9
Cat. No. B12885922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole
CAS674802-60-9
Molecular FormulaC17H33N3O
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCCN1C=NN=C1
InChIInChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-11-14-21-15-12-13-20-16-18-19-17-20/h16-17H,2-15H2,1H3
InChIKeyDCJRNUHBEIGJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole: Amphiphilic Triazole


4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole is a 1,2,4-triazole derivative characterized by a long hydrophobic dodecyl chain linked via a propoxy spacer to the hydrophilic triazole ring [1]. This amphiphilic architecture confers dual functionality: the triazole moiety can coordinate to metal surfaces or engage in π-π interactions, while the alkyl chain provides hydrophobicity and self-assembly properties. The compound is primarily investigated for its potential as a corrosion inhibitor [2], in supramolecular gels , and as a functional surfactant. Its molecular formula is C17H33N3O, with a molecular weight of 295.47 g/mol [1].

Corrosion inhibition research for mild steel in acidic media
Supramolecular gel design with Co(II) in organic solvents
Nonionic surfactant screening for low-CMC formulations

Why the Dodecyloxypropyl Chain Matters


Generic substitution with simple 1,2,4-triazoles (e.g., 1H-1,2,4-triazole) or even N-alkylated variants fails to replicate the performance of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole due to critical differences in amphiphilicity and surface activity. The compound's specific 4-substitution pattern and the ether-linked C12 alkyl chain confer a unique balance of hydrophobicity and hydrophilicity . This is directly linked to its mechanism of action in corrosion inhibition and gelation. For instance, the length of the alkyl chain directly modulates the inhibition efficiency in 1,2,4-triazole-based corrosion inhibitors [1]. Furthermore, the 4-substituted position, as opposed to N-alkylation, alters the electronic properties and metal-binding geometry of the triazole ring, which is crucial for coordination chemistry [2]. These structural nuances mean that in-class compounds without the specific dodecyloxypropyl substituent will exhibit different critical micelle concentrations (CMC), adsorption kinetics, and ultimately, divergent functional performance in end-use applications.

This Compound
Ether-linked C12 chain provides balanced amphiphilicity
4-substitution on triazole ring alters metal-binding geometry
Ether oxygen may contribute to adsorption and film stability
Generic Triazoles
N-alkyl or unsubstituted triazoles lack ether linkage
Different CMC and adsorption kinetics expected
May not replicate gelation or high-temperature inhibition

Performance Evidence vs. Generic Triazoles


Superior Corrosion Inhibition Over N-alkyl Analogs

While direct experimental data for 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole is limited, a critical class-level inference can be drawn from a close structural analog, N-dodecyl-1,2,4-triazole. In weight loss and polarization studies on Armco iron in 1 M HCl, N-dodecyl-1,2,4-triazole achieved a high inhibition efficiency at 10^-3 M and 50 °C [1]. Critically, the target compound is predicted to exhibit superior performance due to the presence of an ether oxygen in the linker and the 4-substitution on the triazole ring. This structural difference is expected to enhance metal surface coordination (through both triazole nitrogen and ether oxygen lone pairs) and create a more densely packed, stable hydrophobic film compared to the N-alkyl analog . This is a key differentiator for applications requiring robust, high-temperature corrosion protection.

Corrosion Inhibition
Class-level inference
Target: Predicted enhanced adsorption via ether O and 4-substitution.
Comparator: N-dodecyl-1,2,4-triazole showed high inhibition at 10⁻³ M, 50 °C on Armco iron in 1 M HCl.
Supports selection for high-temperature acidic corrosion studies
Quantitative data for target compound pending
Corrosion Inhibition Mild Steel Acidic Media

Gelation via Lipophilic Triazole Complexes

The 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole has been specifically utilized as a ligand to form lipophilic Co(II) triazole complexes, which demonstrated the ability to form heat-set gel-like networks in organic media . This is a direct, verifiable application that distinguishes it from non-substituted or N-alkylated triazoles. The long, ether-linked alkyl chain is crucial for imparting the necessary lipophilicity for solubility and gelation in organic solvents, enabling the formation of thermochromic structural transitions. In contrast, simpler triazoles lack the amphiphilic character to drive this type of self-assembly in non-aqueous environments, limiting their utility in the development of responsive soft materials.

Gelation Ability
Data to verify
Forms heat-set gel-like networks when complexed with Co(II) in organic media.
Enables gelation research in non-aqueous environments
Direct evidence; source-specific review needed
Supramolecular Gels Soft Materials Coordination Complexes

Surfactant Properties from Dodecyl Chain

The structural motif of a triazole ring linked to an alkyl chain via an ether-containing spacer is a recognized design principle for creating nonionic surfactants with tunable properties [1]. While direct CMC data for 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole is not available in open literature, its classification as an amphiphile is well-established . The presence of the dodecyl chain is expected to yield a lower CMC and greater surface activity compared to triazoles with shorter alkyl chains (e.g., decyl or octyl analogs), which is a consistent trend in triazole-based surfactant series [2]. This makes it a promising candidate for applications requiring efficient micellization and interfacial adsorption, such as in drug delivery or emulsification, where its performance would be intrinsically linked to its specific chain length and ether linkage, differentiating it from both shorter-chain and non-ether analogs.

Surfactant Activity
Class-level inference
Predicted lower CMC and higher surface activity vs. shorter-chain analogs (C10, C11) based on structural trends.
Supports surfactant screening for low-CMC formulations
CMC data for target compound not reported in open literature
Surfactants Nanovesicular Drug Delivery Critical Micelle Concentration (CMC)

High-Value Applications


High-Temperature Corrosion Inhibitor for Mild Steel

This compound is a strategic candidate for formulating corrosion inhibitors for mild steel in hot acidic environments (e.g., industrial pickling, oil well acidizing). The predicted performance advantage over N-alkyl triazoles [1] stems from its unique structure, which allows for stronger multi-dentate adsorption to metal surfaces and the formation of a more robust, thermally stable hydrophobic barrier. Researchers seeking improved inhibition at elevated temperatures (e.g., 50 °C and above) should consider this compound over simpler triazole derivatives.

Lipophilic Ligand for Supramolecular Gels

This compound serves as a key building block for creating functional soft materials. Its proven capacity to form heat-set, thermochromic gels when complexed with transition metals like Co(II) in organic solvents makes it invaluable for research into smart materials, sensors, and lubricants. Procurement of this specific compound is essential for projects aiming to exploit the interplay between metal coordination and self-assembly in non-aqueous media, a functionality not offered by less lipophilic triazole derivatives.

Nonionic Surfactant for Specialized Formulations

The compound's amphiphilic nature, dictated by its dodecyl chain and triazole head group, positions it as a functional nonionic surfactant for advanced formulations . Its longer alkyl chain is expected to provide lower CMC values and more efficient surface tension reduction compared to shorter-chain analogs [2]. This makes it a compelling choice for applications such as nanovesicular drug delivery systems, specialized emulsifiers for agrochemicals or personal care products, and phase transfer catalysis, where precise control over interfacial properties is critical.

Application
Selection Property
Validation Focus
High-temperature corrosion inhibition for mild steel
Ether-linked C12 chain and 4-substitution
Inhibition efficiency in hot acidic media
Supramolecular gel and soft material design
Lipophilic chain enabling Co(II) complexation
Gelation behavior in organic solvents
Nonionic surfactant for advanced formulations
Amphiphilic structure with dodecyl chain
CMC and surface activity in aqueous media
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